molecular formula C9H8BrClO2S B2602829 2-(4-Bromophenyl)cyclopropane-1-sulfonyl chloride CAS No. 1493098-91-1

2-(4-Bromophenyl)cyclopropane-1-sulfonyl chloride

Cat. No. B2602829
CAS RN: 1493098-91-1
M. Wt: 295.58
InChI Key: GYSFDMJYKUFIMQ-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)cyclopropane-1-sulfonyl chloride is a chemical compound that is widely used in scientific research for its unique properties. It is commonly used as a reagent in organic synthesis and has been studied extensively in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)cyclopropane-1-sulfonyl chloride is not fully understood. However, studies have shown that it acts as an inhibitor of enzymes such as carbonic anhydrase and dipeptidyl peptidase IV. It has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-Bromophenyl)cyclopropane-1-sulfonyl chloride exhibits a broad range of biochemical and physiological effects. It has been shown to have antibacterial, antifungal, and antiviral properties. It has also been shown to inhibit the growth of cancer cells and to have anti-inflammatory properties. However, further studies are needed to fully understand its mechanisms of action and potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-Bromophenyl)cyclopropane-1-sulfonyl chloride in lab experiments is its high purity. The synthesis method yields a product of high purity, which makes it ideal for use in sensitive experiments. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that it can be toxic to certain cell types, and caution should be exercised when handling it.

Future Directions

There are numerous future directions for the study of 2-(4-Bromophenyl)cyclopropane-1-sulfonyl chloride. One potential direction is the study of its potential as a drug candidate. Studies have shown that it exhibits a broad range of biological activities, and further research is needed to fully understand its potential therapeutic applications. Another potential direction is the study of its mechanisms of action. Further studies are needed to fully understand its mechanisms of action and potential interactions with other compounds. Additionally, the synthesis method could be optimized to improve yields and reduce potential toxicity.

Synthesis Methods

The synthesis of 2-(4-Bromophenyl)cyclopropane-1-sulfonyl chloride involves the reaction of 4-bromobenzyl chloride with cyclopropane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place under mild conditions and yields a high purity product. The synthesis method is well-established and has been used in numerous studies.

Scientific Research Applications

2-(4-Bromophenyl)cyclopropane-1-sulfonyl chloride is widely used in scientific research due to its unique properties. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of sulfonamides. It has also been studied extensively in the field of medicinal chemistry for its potential as a drug candidate. Studies have shown that it exhibits a broad range of biological activities, including antibacterial, antifungal, and antiviral properties.

properties

IUPAC Name

2-(4-bromophenyl)cyclopropane-1-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO2S/c10-7-3-1-6(2-4-7)8-5-9(8)14(11,12)13/h1-4,8-9H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYSFDMJYKUFIMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1S(=O)(=O)Cl)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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